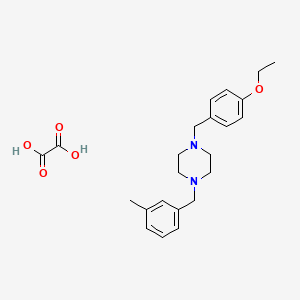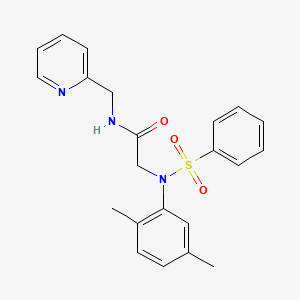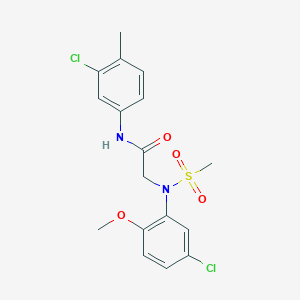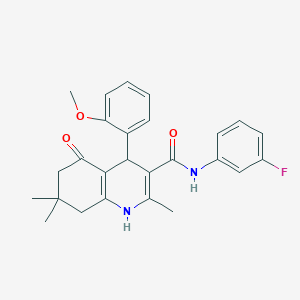
1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate
Vue d'ensemble
Description
1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate, also known as EMBP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EMBP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. In addition, 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate has been shown to inhibit the activity of enzymes involved in cancer cell growth, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter systems, inhibition of cancer cell growth, and modulation of the immune response. In addition, 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate has been shown to have low toxicity in animal models, indicating its potential safety for human use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate for lab experiments is its low toxicity, which allows for higher doses to be administered without causing harm to the animals. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to test its efficacy in specific conditions.
Orientations Futures
There are several future directions for research on 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate. One direction is to further investigate its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. Another direction is to elucidate its exact mechanism of action, which may lead to the development of more targeted therapies. Finally, further studies are needed to determine the optimal dosage and administration route for 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate in humans.
Applications De Recherche Scientifique
1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression. In oncology, 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent. In immunology, 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate has been shown to modulate the immune response, suggesting its potential use in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.C2H2O4/c1-3-24-21-9-7-19(8-10-21)16-22-11-13-23(14-12-22)17-20-6-4-5-18(2)15-20;3-1(4)2(5)6/h4-10,15H,3,11-14,16-17H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBHBXJPKUCUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3939006.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B3939028.png)
![2,2-dimethyl-N-[3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)pyridin-2-yl]propanamide](/img/structure/B3939039.png)


![ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate](/img/structure/B3939048.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3939054.png)
![2-(benzoylamino)-N-(1-{[(3-methoxyphenyl)amino]carbonyl}propyl)benzamide](/img/structure/B3939062.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B3939069.png)
![1-(4-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939079.png)

![N-[(1-phenylcyclopentyl)methyl]-2-(1-pyrrolidinyl)propanamide hydrochloride](/img/structure/B3939094.png)